(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-7-14(8-9)11(15)10-5-1-2-6-13-10/h1-2,5-6,9H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDDMHHOWQNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone typically involves the reaction of 3-aminopiperidine with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods are designed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone and analogous compounds:
Key Observations:
- Amino Position: The 3-amino vs. The 4-amino analog’s dihydrochloride salt improves aqueous solubility, which is advantageous for drug formulation .
- Pyridine Modifications : Substituents like fluorine or aryl groups (e.g., 3-fluoro-4-methylphenyl) enhance lipophilicity and metabolic stability, as seen in the dimethylpiperidine derivative .
- Chirality: The (3R)-aminopiperidine configuration in the PAD4 inhibitor underscores the importance of stereochemistry in biological activity .
Biological Activity
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a pyridine moiety, which are known to contribute to various biological interactions. Its chemical formula is and it has a molecular weight of 194.24 g/mol. The presence of amino and carbonyl functional groups enhances its reactivity and interaction with biological targets.
The biological activity of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate pathways related to:
- Enzyme inhibition : Potentially acting as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a role in glucose metabolism and insulin secretion.
- Receptor modulation : Interacting with various receptors involved in cellular signaling pathways.
Biological Activities
Research indicates that (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone exhibits several biological activities:
- Antidiabetic Effects : As a DPP-IV inhibitor, it may enhance the action of incretin hormones, which are crucial for glucose homeostasis.
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through modulation of immune responses.
- Anticancer Activity : There is emerging evidence suggesting that structural analogs may inhibit cancer cell proliferation by targeting specific signaling pathways.
Case Studies and Research Findings
A review of recent studies highlights the compound's efficacy in various biological contexts:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidiabetic | DPP-IV inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Anticancer | Cell cycle arrest |
In Vivo Studies
In vivo studies conducted on mice models have demonstrated the compound's potential effectiveness against metabolic disorders. For example, treatment with (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone resulted in improved glucose tolerance and reduced blood sugar levels compared to control groups.
Synthesis and Structural Analogues
The synthesis of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone can be achieved through multicomponent reactions, allowing for efficient construction from simpler precursors. Its structural analogues often exhibit similar or enhanced biological activities, making them candidates for further pharmacological evaluation.
Table 2: Structural Analogues and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-Aminopiperidine) | Piperidine ring | Neuroactive |
| Indole Derivatives | Indole moiety | Anticancer |
| Imidazopyridine Derivatives | Imidazopyridine structure | Kinase inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone?
- Methodology : The synthesis typically involves two key steps:
Piperidine Ring Functionalization : Introduction of the amine group at the 3-position via reductive amination or selective substitution reactions. Catalysts like triethylamine are often employed to facilitate nucleophilic substitution .
Acylation with Pyridine-2-carbonyl : The pyridin-2-yl carbonyl group is introduced via coupling reactions, such as using pyridine-2-carbonyl chloride under basic conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions .
- Characterization : Intermediate and final products are validated using NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography (if crystalline) .
Q. How is the stereochemical configuration of the 3-aminopiperidine moiety confirmed?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) is used to resolve enantiomers. Absolute configuration is determined via X-ray crystallography using programs like SHELXL for refinement . Vibrational circular dichroism (VCD) may also validate configurations in solution .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the acylation step?
- Contradiction Analysis : Conflicting reports on yields (e.g., 40–75%) may arise from solvent polarity, base strength, or residual moisture.
- Optimization Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation kinetics .
- In Situ Monitoring : Reaction progress is tracked via TLC or FTIR to identify quenching points for maximal yield .
Q. What computational approaches predict the compound’s binding affinity for neurological targets?
- Methodology :
Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters). Pyridin-2-yl’s π-stacking and 3-amino’s H-bonding are key motifs .
MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding .
- Validation : Experimental IC₅₀ values from kinase assays (e.g., ADP-Glo™) are compared with computational predictions to refine models .
Q. How can contradictory data on enzyme inhibition (e.g., IC₅₀ variability) be resolved?
- Root Causes : Variability may stem from assay conditions (pH, ionic strength) or enzyme source (recombinant vs. tissue-extracted).
- Resolution :
- Standardized Protocols : Use recombinant enzymes and ATP concentrations fixed at Km values.
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus values .
Applications in Medicinal Chemistry
Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) identifies off-target effects.
- Cell Viability Assays : MTT or CellTiter-Glo® measures cytotoxicity in cancer cell lines (e.g., HCT-116). Dose-response curves (0.1–100 µM) establish EC₅₀ .
- Follow-Up : Metabolite identification via LC-MS/MS assesses stability in hepatocyte models .
Q. How does the compound interact with cytochrome P450 enzymes?
- Methodology :
- CYP Inhibition Assays : Fluorescent probes (e.g., Vivid® CYP450) quantify inhibition of CYP3A4/2D6.
- Metabolite Mapping : High-resolution MS identifies oxidation products (e.g., N-oxide formation) .
Synthetic Chemistry & Mechanistic Studies
Q. What mechanisms govern the stability of (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone under acidic conditions?
- Findings : The compound undergoes partial hydrolysis of the amide bond at pH < 3.0.
- Mitigation : Buffered formulations (pH 5–7) or prodrug strategies (e.g., tert-butyl carbamate protection of the amine) enhance stability .
Q. Can asymmetric synthesis routes access enantiopure forms of the compound?
- Methodology : Transition metal-catalyzed asymmetric reductions (e.g., Ru-BINAP complexes) convert prochiral ketones to enantiomerically enriched alcohols, which are subsequently functionalized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
